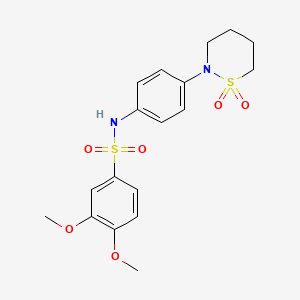

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-25-17-10-9-16(13-18(17)26-2)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQLEUVADBFSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring a unique combination of a thiazinane ring and a sulfonamide moiety. Its structural characteristics suggest potential biological activities that warrant investigation in medicinal chemistry.

Structural Features

The compound's molecular formula is , with a molecular weight of 426.5 g/mol. The presence of both the dioxido group and the thiazinane structure enhances its reactivity and interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| Key Functional Groups | Dioxido, Thiazinane, Sulfonamide |

Biological Activity

Research indicates that compounds containing thiazinane and related heterocycles often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound may also exhibit anticancer activity.

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which could translate into therapeutic benefits.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The thiazinane ring may facilitate binding to biological targets, leading to modulation of their activity.

Case Studies and Experimental Data

Recent studies have explored the biological activity of similar compounds. For instance:

- Antimicrobial Studies : A derivative with a thiazinane moiety demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.

- Anticancer Assays : In vitro assays on cancer cell lines indicated that compounds with similar structural features inhibited cell proliferation effectively. The IC50 values were comparable to established anticancer agents.

- In Vivo Studies : Animal models treated with sulfonamide derivatives exhibited reduced inflammation and improved recovery rates from induced infections.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Preparation of Thiazinane Ring : Starting from appropriate precursors, the thiazinane ring is synthesized through cyclization reactions.

- Functionalization : Subsequent reactions introduce the dioxido group and sulfonamide functionalities.

- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide exhibit notable antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anticancer Properties

The unique structure of this compound allows it to interact with biological macromolecules, potentially leading to anticancer effects. Compounds with similar thiazine and thiazolidine structures have been investigated for their ability to induce apoptosis in cancer cells. The presence of methoxy groups may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a crucial role in regulating pH and CO2 transport in the body. Inhibitors of these enzymes are being explored for therapeutic applications in conditions such as glaucoma and epilepsy. The sulfonamide moiety is known to act as a competitive inhibitor of carbonic anhydrases, suggesting that this compound could be investigated for similar effects .

Treatment of Inflammatory Diseases

Given the anti-inflammatory properties associated with sulfonamide compounds, this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The ability to modulate inflammatory pathways could provide therapeutic benefits .

Neurological Disorders

Research into thiazine derivatives has indicated potential neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease by targeting neuroinflammatory processes .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Thiazinane Cores

The synthesis and properties of thiazinane derivatives in provide critical insights:

Key Differences :

- Substituent Effects : The user compound’s 3,4-dimethoxybenzenesulfonamide group contrasts with the halogenated aryl groups in Compounds 35 and 34. Methoxy groups enhance hydrophilicity compared to bromine or methyl substituents.

- Synthetic Accessibility : The user compound’s synthesis likely involves sulfonamide coupling (similar to ’s Scheme 1), but lower yields for methylated thiazinanes (e.g., 32% for Compound 36) highlight challenges in sterically hindered systems.

Sulfonamide-Based Derivatives

describes sulfonamide-containing triazoles and hydrazinecarbothioamides, offering parallels in sulfonamide reactivity:

Key Insights :

Physicochemical and Pharmacokinetic Predictions

Rationale :

- The user compound’s methoxy groups and sulfonamide improve solubility compared to halogenated analogs like Compound 34.

- Triazole-thiones’ solubility depends on tautomeric state, introducing unpredictability absent in the user compound’s rigid thiazinane core.

Q & A

Q. What are the established synthetic routes for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the 1,2-thiazinan-1,1-dioxide core. A common approach includes cyclization of sulfonamide precursors with appropriate thiols or amines under reflux conditions. For example, coupling the thiazinan moiety to the phenyl group may require Buchwald-Hartwig amination or Ullmann-type reactions, using catalysts like Pd(OAc)₂ and ligands such as Xantphos. Critical conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperature (80–120°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is essential for isolating the final product with high purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in DMSO/EtOH). Data collection uses a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXT) followed by refinement via SHELXL, which iteratively models atomic positions and thermal parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1). Software like ORTEP-3 or WinGX generates thermal ellipsoid plots for visualization .

Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm sulfonamide (–SO₂–NH–) and dimethoxy (–OCH₃) groups. Aromatic protons appear as multiplets (δ 6.8–8.0 ppm), while thiazinan protons show distinct splitting due to ring strain .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups.

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can dynamic nuclear polarization-enhanced solid-state NMR (DNP-ssNMR) elucidate molecular interactions in cocrystals or formulations?

- Methodological Answer : DNP-ssNMR enhances sensitivity by polarizing nuclei with microwave-irradiated radicals (e.g., TEKPol). For cocrystals, prepare a 1:1 molar ratio of the compound with coformers (e.g., fumaric acid) via solvent-assisted grinding. Magic-angle spinning (MAS) at 10–14 kHz and low temperatures (100–150 K) reduces line broadening. ¹³C cross-polarization (CP) spectra reveal hydrogen bonding (e.g., sulfonamide NH∙∙∙O interactions) and π-stacking shifts. Data analysis uses TopSpin or DMFit .

Q. What computational strategies are effective in predicting this compound’s biological activity, such as tyrosinase inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X). The sulfonamide group may coordinate Cu²⁺ in the active site, while dimethoxy phenyl rings engage in hydrophobic interactions. Validate with MD simulations (GROMACS) over 100 ns to assess stability .

- QSAR Models : Train on a dataset of sulfonamide derivatives with known IC₅₀ values. Descriptors like logP, molar refractivity, and H-bond acceptor count correlate with inhibitory potency .

Q. How do structural variations in the thiazinan ring impact the compound’s physicochemical properties?

- Methodological Answer : Synthesize analogs with substituents (e.g., methyl at N2 or S1) and compare:

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification. Electron-withdrawing groups (e.g., –SO₂–) reduce logP, enhancing aqueous solubility.

- Thermal Stability : DSC/TGA shows decomposition temperatures >200°C for rigid thiazinan rings.

- Bioavailability : Caco-2 permeability assays indicate that bulkier substituents decrease absorption .

Data Contradictions and Resolution

- Synthesis Yield Optimization : emphasizes Pd-catalyzed coupling, while suggests Cu-mediated methods. Researchers should screen both under varying pH and solvent conditions to identify optimal pathways.

- Crystallographic Software : While SHELX remains popular (), newer tools like OLEX2 offer integrated refinement and visualization. Cross-validation with multiple programs (e.g., Phenix.refine) resolves discrepancies in thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.